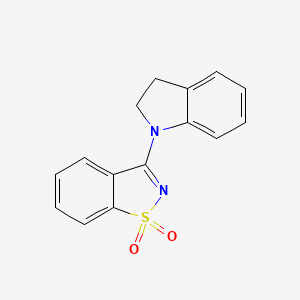![molecular formula C19H20FNO2 B5375915 1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5375915.png)
1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one, also known as FPBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been found to have unique properties that make it useful in various fields of study, including medicinal chemistry, pharmacology, and neuroscience. In
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has been found to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry. 1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has been found to have inhibitory effects on enzymes that are involved in the development of certain diseases, such as cancer. This makes it a potential candidate for the development of new drugs that can target these enzymes and prevent the progression of the disease.
Another potential application of 1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one is in the field of pharmacology. 1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has been found to have an affinity for certain receptors in the brain, such as the dopamine transporter. This makes it a potential candidate for the development of new drugs that can target these receptors and modulate their activity.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and modulating the activity of certain receptors in the brain. This leads to changes in the biochemical and physiological processes that are involved in the development of various diseases.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has been found to have a number of biochemical and physiological effects. One of the most significant effects is its ability to inhibit the activity of certain enzymes that are involved in the development of cancer. This makes it a potential candidate for the development of new cancer drugs.
1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has also been found to have an affinity for certain receptors in the brain, such as the dopamine transporter. This makes it a potential candidate for the development of new drugs that can target these receptors and modulate their activity. This could have significant implications for the treatment of neurological disorders such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one in lab experiments is that it has a high degree of specificity. This means that it can be used to target specific enzymes and receptors in the body, which can lead to more accurate and reliable results.
However, there are also limitations to using 1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one in lab experiments. One of the main limitations is that it is a highly specialized compound that requires specialized equipment and expertise to synthesize and handle. This can make it difficult and expensive to work with.
Direcciones Futuras
There are many potential future directions for research on 1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one. One of the most promising directions is the development of new drugs that can target specific enzymes and receptors in the body. This could lead to the development of new treatments for a wide range of diseases, including cancer and neurological disorders.
Another potential direction for research on 1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one is the development of new methods for synthesizing the compound. This could make it easier and more cost-effective to work with, which could lead to more widespread use in scientific research.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one is a highly specialized compound that has gained attention in the scientific community due to its potential applications in various fields of study. The synthesis method is complex and requires specialized equipment and expertise. 1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has been found to have a wide range of potential applications in medicinal chemistry, pharmacology, and neuroscience. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and modulating the activity of certain receptors in the brain. 1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has a high degree of specificity, which makes it useful in lab experiments, but it is also expensive and difficult to work with. There are many potential future directions for research on 1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one, including the development of new drugs and new methods for synthesizing the compound.
Métodos De Síntesis
The synthesis of 1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one involves a series of chemical reactions that require specialized equipment and expertise. The starting materials for the synthesis are 4-fluoroacetophenone and 4-propoxyaniline. These two compounds are reacted with a base such as sodium hydroxide to form the intermediate product. The intermediate product is then reacted with acetic anhydride and a catalyst such as pyridine to form the final product, 1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one. The synthesis of 1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one is a complex process that requires careful attention to detail and safety precautions.
Propiedades
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(4-propoxyanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-3-12-23-18-10-8-17(9-11-18)21-14(2)13-19(22)15-4-6-16(20)7-5-15/h4-11,13,21H,3,12H2,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWWQMWOTFYADH-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)F)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B5375837.png)

![N-(5-methyl-2-pyridinyl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5375846.png)
![4-oxo-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5375860.png)
![3-[(dimethylamino)methyl]-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-pyrrolidinol](/img/structure/B5375865.png)

![1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime](/img/structure/B5375876.png)
![1-(2,5-dimethylpyrimidin-4-yl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5375879.png)

![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5375886.png)

![4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5375921.png)
![1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5375931.png)